Phosphonic acid, P,P'-[[2-(1H-benzotriazol-1-yl)-2-benzoyl-1,3-propanediyl]bis[(3-bromo-7,2-naphthalenediyl)(difluoromethylene)]]bis-
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Overview
Description
Phosphonic acid, P,P’-[[2-(1H-benzotriazol-1-yl)-2-benzoyl-1,3-propanediyl]bis[(3-bromo-7,2-naphthalenediyl)(difluoromethylene)]]bis- is a complex organic compound belonging to the class of linear 1,3-diarylpropanoids . This compound is characterized by its unique structure, which includes benzotriazole, benzoyl, and difluoromethylene groups, making it a subject of interest in various scientific fields.
Preparation Methods
The synthesis of phosphonic acid, P,P’-[[2-(1H-benzotriazol-1-yl)-2-benzoyl-1,3-propanediyl]bis[(3-bromo-7,2-naphthalenediyl)(difluoromethylene)]]bis- involves multiple steps. The synthetic route typically starts with the preparation of the benzotriazole and benzoyl intermediates, followed by their coupling with the difluoromethylene and naphthalenediyl groups under controlled conditions . Industrial production methods may involve the use of catalysts and optimized reaction conditions to enhance yield and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts. The major products formed from these reactions depend on the type of reaction and the reagents used.
Scientific Research Applications
Phosphonic acid, P,P’-[[2-(1H-benzotriazol-1-yl)-2-benzoyl-1,3-propanediyl]bis[(3-bromo-7,2-naphthalenediyl)(difluoromethylene)]]bis- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in targeting specific molecular pathways.
Industry: It is used in the development of advanced materials and as a component in specialty chemicals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The benzotriazole and benzoyl groups play a crucial role in binding to these targets, leading to the modulation of biological pathways. The difluoromethylene groups contribute to the compound’s stability and reactivity, enhancing its overall efficacy .
Comparison with Similar Compounds
Phosphonic acid, P,P’-[[2-(1H-benzotriazol-1-yl)-2-benzoyl-1,3-propanediyl]bis[(3-bromo-7,2-naphthalenediyl)(difluoromethylene)]]bis- can be compared with other linear 1,3-diarylpropanoids, such as:
Phosphonic acid, [[2-(1H-benzotriazol-1-yl)-2-(2-quinolinyl)-1,3-propanediyl]bis[4,1-phenylene(difluoromethylene)]]bis-: This compound has a similar structure but includes a quinolinyl group instead of a benzoyl group.
Phosphonic acid, [[2-(1H-benzotriazol-1-yl)-2-(3,4-difluorophenyl)propane-1,3-diyl]bis[4,1-phenylene(difluoromethylene)]]bis-: This compound features a difluorophenyl group, providing different chemical properties and reactivity.
The uniqueness of phosphonic acid, P,P’-[[2-(1H-benzotriazol-1-yl)-2-benzoyl-1,3-propanediyl]bis[(3-bromo-7,2-naphthalenediyl)(difluoromethylene)]]bis- lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C38H27Br2F4N3O7P2 |
---|---|
Molecular Weight |
935.4 g/mol |
IUPAC Name |
[[7-[2-(benzotriazol-1-yl)-2-[[6-bromo-7-[difluoro(phosphono)methyl]naphthalen-2-yl]methyl]-3-oxo-3-phenylpropyl]-3-bromonaphthalen-2-yl]-difluoromethyl]phosphonic acid |
InChI |
InChI=1S/C38H27Br2F4N3O7P2/c39-31-18-25-12-10-22(14-27(25)16-29(31)37(41,42)55(49,50)51)20-36(35(48)24-6-2-1-3-7-24,47-34-9-5-4-8-33(34)45-46-47)21-23-11-13-26-19-32(40)30(17-28(26)15-23)38(43,44)56(52,53)54/h1-19H,20-21H2,(H2,49,50,51)(H2,52,53,54) |
InChI Key |
DELVPFVMXYCLMW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C(CC2=CC3=CC(=C(C=C3C=C2)Br)C(F)(F)P(=O)(O)O)(CC4=CC5=CC(=C(C=C5C=C4)Br)C(F)(F)P(=O)(O)O)N6C7=CC=CC=C7N=N6 |
Origin of Product |
United States |
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